molecular formula C13H16N2O B2561170 N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide CAS No. 2361655-51-6

N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide

Cat. No. B2561170
CAS RN: 2361655-51-6
M. Wt: 216.284
InChI Key: IOXGWSKQIRTUBF-UHFFFAOYSA-N
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Description

“N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide” is a complex organic compound. It is a derivative of isoindole, a heterocyclic compound . The compound is related to phthalimide derivatives, which are known for their wide range of biological properties .


Synthesis Analysis

The synthesis of such compounds often involves condensation reactions. For instance, a Claisen–Smichdt-type condensation reaction has been used to synthesize similar compounds . The process involves the reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide .


Molecular Structure Analysis

The molecular structure of “N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide” can be elucidated using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .

Future Directions

The future directions for the study of “N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide” could include further exploration of its synthesis, characterization, and potential biological activities. The novel synthetic route proposed could be exploited for the generation of new compounds that belong to the isoindolo[2,1-a]quinoline scaffold .

properties

IUPAC Name

N-[(2-methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-3-13(16)14-8-12-11-7-5-4-6-10(11)9-15(12)2/h3-7,12H,1,8-9H2,2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXGWSKQIRTUBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Methyl-1,3-dihydroisoindol-1-yl)methyl]prop-2-enamide

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